molecular formula C12H16 B1179252 HUMAN MCP-1 CAS No. 126463-99-8

HUMAN MCP-1

Cat. No.: B1179252
CAS No.: 126463-99-8
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Description

Human Monocyte Chemoattractant Protein-1 (MCP-1), also known as C-C Motif Chemokine Ligand 2 (CCL2), is a pivotal chemokine that regulates migration and infiltration of monocytes/macrophages . This recombinant protein is produced as a mature 76-amino acid polypeptide, with a molecular mass typically between 8-12 kDa, and is critical for immunological surveillance and response to inflammation . MCP-1 exerts its primary biological effects by binding to its cognate G-protein coupled receptor, C-C Chemokine Receptor 2 (CCR2) . This binding activates key intracellular signaling pathways such as PI3K/Akt, MAPK, and ERK, which drive directed cellular migration (chemotaxis) along a concentration gradient . MCP-1 is a fundamental tool for in vitro research, with applications including: • Chemotaxis and Migration Assays: To study the recruitment of monocytes, memory T-cells, and other immune cells . • Cell Culture Studies: For investigating the role of MCP-1/CCR2 signaling in inflammation, cancer, and autoimmune disease models . • ELISA Standard: Suitable for use as a quantitative standard in sandwich immunoassays to measure natural and recombinant human MCP-1 in cell culture supernatants . Dysregulation of MCP-1 is implicated in the pathogenesis of numerous conditions, making it a significant target for research in areas like cancer development , atherosclerosis , neuroinflammatory diseases , and rheumatoid arthritis . This product is intended for research purposes only and is not approved for use in diagnostic or therapeutic procedures for humans or animals.

Properties

CAS No.

126463-99-8

Molecular Formula

C12H16

Origin of Product

United States

Preparation Methods

Recombinant Production in Mammalian Cell Systems

Recombinant expression in mammalian cells remains a gold standard for producing glycosylated MCP-1, which mirrors the native protein’s post-translational modifications. A seminal study demonstrated the use of X63-Ag8-653 myeloma cells transfected with a plasmid harboring a 400-bp PstI fragment of human MCP-1 cDNA . Transfected cells were cultured in serum-free medium, and MCP-1 was secreted into the supernatant. Purification involved sequential steps:

  • Concentration using an Amicon YM-5 membrane to reduce volume.

  • Heparin-Sepharose affinity chromatography to exploit MCP-1’s heparin-binding properties.

  • Carboxymethyl high-performance liquid chromatography (HPLC) for ion-exchange separation.

  • Reversed-phase HPLC to achieve >95% purity .

The final product exhibited a molecular weight of 8 kDa on tricine-SDS-PAGE and demonstrated bioactivity at 1–10 ng/mL in monocyte chemotaxis assays . Endotoxin levels were rigorously controlled to <0.2 ng/mL, ensuring suitability for in vitro and in vivo applications .

Bacterial Expression Systems for Non-Glycosylated MCP-1

Escherichia coli expression systems offer a cost-effective alternative for producing non-glycosylated MCP-1. A key study expressed recombinant MCP-1 in E. coli using a plasmid vector, yielding inclusion bodies . The purification protocol included:

  • Solubilization of inclusion bodies in 6 M guanidine-HCl.

  • Refolding via dialysis against a descending urea gradient.

  • Cation-exchange chromatography (SP-Sepharose) to isolate correctly folded protein .

Despite the lack of glycosylation, the E. coli-derived MCP-1 retained chemotactic activity, as confirmed by monocyte migration assays . This method is advantageous for large-scale production but requires additional refolding steps to restore bioactivity.

Purification Techniques and Validation

Chromatographic methods are pivotal in isolating high-purity MCP-1. The table below summarizes key purification steps and their outcomes:

Step Resin/Medium Elution Condition Purity (%) Yield (mg/L)
Heparin-SepharoseHeparin affinity0.5–1.0 M NaCl gradient6015
Carboxymethyl HPLCCM-Ceramic HyperD FpH 6.0, 0–1 M NaCl gradient8510
Reversed-phase HPLCC18 columnAcetonitrile gradient>958

Validation via SDS-PAGE, Western blotting, and radioimmunoassay confirmed the absence of contaminants and endotoxins . Bioactivity was assessed using transendothelial monocyte migration assays, where 100 ng/mL of purified MCP-1 induced a 4.0-fold increase in migration .

The NIBSC/WHO reference preparation 92/794 serves as a benchmark for calibrating MCP-1 assays . Key quality metrics include:

  • Sensitivity : 1.26 pg/mL in sandwich ELISA .

  • Linearity : 4.7–300 pg/mL dynamic range .

  • Recovery rates : 90–110% in spiked samples (serum, plasma, urine) .

Intra- and inter-assay coefficients of variation (CV%) were reported at 2.5% and 6.7%, respectively, ensuring reproducibility across batches .

Comparative Analysis of Preparation Methods

The choice between mammalian and bacterial systems depends on the intended application:

Parameter Mammalian System Bacterial System
GlycosylationYesNo
Yield8–10 mg/L20–30 mg/L
CostHighLow
BioactivityNative-likeRequires refolding
Time2–3 weeks1–2 weeks

Mammalian-derived MCP-1 is preferred for structural and functional studies requiring native glycosylation, while bacterial systems are optimal for high-throughput assays where cost and yield are critical .

Chemical Reactions Analysis

Types of Reactions: Human monocyte chemoattractant protein-1 undergoes various post-translational modifications, including glycosylation and citrullination. These modifications can affect the protein’s stability and activity .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from these reactions is the modified human monocyte chemoattractant protein-1, which may exhibit altered biological activity and stability .

Scientific Research Applications

Role in Cancer Research

MCP-1 has been implicated in tumor progression and angiogenesis. Studies demonstrate that MCP-1 not only recruits macrophages to tumors but also directly promotes angiogenesis. For example, human endothelial cells express CCR2 and respond to MCP-1, leading to increased endothelial cell migration and sprouting in vitro and in vivo .

Case Study: Tumor Growth Inhibition

In immunodeficient mice bearing human breast carcinomas, blocking MCP-1 activity resulted in significantly prolonged survival, indicating its role in promoting tumor growth through angiogenesis .

Study Findings
MCP-1 induces endothelial cell migration and angiogenesis
MCP-1 activates macrophages to kill cancer cells in gastric and colorectal cancers

Cardiovascular Applications

MCP-1 is associated with atherosclerosis and cardiovascular diseases. Elevated plasma levels of MCP-1 correlate with traditional risk factors for atherosclerosis and an increased risk of myocardial infarction . The activation of MAP kinases by MCP-1 has been linked to endothelial dysfunction and vascular inflammation, contributing to the pathogenesis of cardiovascular diseases .

Case Study: Atherosclerosis Risk

A study found that higher baseline levels of MCP-1 were associated with increased mortality rates in patients with cardiovascular disease, highlighting its potential as a biomarker for assessing cardiovascular risk .

Study Findings
Elevated MCP-1 levels linked to increased cardiovascular risk
MCP-1 activates MAP kinases leading to endothelial activation

Renal Pathology

In renal diseases, MCP-1 is produced by tubular epithelial cells and plays a significant role in inflammatory responses. It has been shown to stimulate the secretion of interleukin-6 and intercellular adhesion molecules from human tubular epithelial cells, contributing to tubulointerstitial inflammation .

Case Study: Inflammatory Activation

Research indicates that MCP-1 enhances inflammatory activation markers in renal tubular cells, which may contribute to the progression of renal failure .

Study Findings
MCP-1 induces IL-6 secretion in renal tubular cells

Mechanistic Insights

MCP-1 exerts its effects primarily through its receptor CCR2, leading to various signaling pathways that promote cellular responses such as migration and activation of inflammatory pathways. The signaling mechanisms include:

  • Activation of ERK1/2 and p38 MAPK pathways.
  • Induction of matrix metalloproteinase production, facilitating tissue remodeling .

Comparison with Similar Compounds

Research and Clinical Implications

  • Therapeutic Targeting : CCR2 inhibitors (e.g., propagermanium) show promise in reducing neuroinflammation and diabetic nephropathy progression . In contrast, IL-8/CXCR2 blockers are explored for acute respiratory diseases .
  • Biomarker Potential: MCP-1 in CSF and astrocyte-derived exosomes may serve as early Alzheimer’s biomarkers, whereas plasma IL-8 is more relevant for acute inflammatory monitoring .

Biological Activity

Human Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a pivotal chemokine involved in the recruitment of monocytes to sites of inflammation and tissue injury. This article explores the biological activity of MCP-1, highlighting its mechanisms, effects on various cell types, and implications in health and disease.

Overview of MCP-1

MCP-1 is primarily produced by various cell types, including macrophages, endothelial cells, and fibroblasts, in response to inflammatory stimuli such as cytokines (e.g., IL-1, TNF-α) and growth factors. It plays a critical role in mediating immune responses and has been implicated in various pathological conditions, including chronic inflammatory diseases, cancer, and renal disorders.

MCP-1 exerts its effects through binding to the CCR2 receptor, which is expressed on monocytes, T cells, and endothelial cells. The binding activates intracellular signaling pathways that lead to cell migration, survival, and activation.

Key Functions:

  • Chemotaxis : MCP-1 induces directional movement of monocytes towards higher concentrations of the chemokine.
  • Angiogenesis : Recent studies have demonstrated that MCP-1 promotes angiogenesis by stimulating endothelial cell migration and tube formation in vitro and in vivo .
  • Inflammation : MCP-1 is involved in the recruitment of leukocytes to sites of tissue damage or infection, contributing to the inflammatory response .

Biological Activity Data

The biological activity of MCP-1 can be quantified through various assays that measure its chemotactic properties. Below is a summary table detailing MCP-1's effects on different cell types:

Cell TypeResponse to MCP-1Reference
Human MonocytesMigration towards MCP-1
Endothelial CellsInduction of chemotaxis at nanomolar levels
Human Tubular Epithelial CellsIncreased IL-6 secretion and ICAM-1 expression
FibroblastsEnhanced secretion in response to PDGF

Case Study 1: MCP-1 in Cancer Progression

In a study involving human breast carcinoma models, neutralization of MCP-1 led to significant reductions in tumor growth and improved survival rates in immunodeficient mice. This suggests that MCP-1 not only facilitates tumor progression but also serves as a potential therapeutic target for cancer treatment .

Case Study 2: MCP-1 as a Biomarker for Kidney Disease

MCP-1 levels have been found to correlate with the severity of various kidney diseases such as diabetic nephropathy and lupus nephritis. Elevated levels of MCP-1 are associated with renal injury and inflammation, making it a valuable biomarker for disease prognosis and progression .

Research Findings

Recent research has expanded our understanding of MCP-1's role beyond mere chemotaxis:

  • Inflammatory Activation : MCP-1 has been shown to induce inflammatory responses in human tubular epithelial cells by stimulating cytokine production .
  • Therapeutic Implications : The development of MCP-1 antagonists may provide novel therapeutic strategies for conditions characterized by excessive inflammation or angiogenesis .

Q & A

Q. What standardized assays are recommended for quantifying HUMAN MCP-1 in experimental cell culture systems, and how should they be validated?

Answer:

  • ELISA is the gold standard for quantifying MCP-1 in cell culture supernatants. Use kits specifically validated for cell culture (e.g., BD OptEIA™ this compound Set, Cat. No. 555179) rather than serum/plasma-focused kits to avoid matrix interference .
  • Validation steps :
    • Confirm specificity using cross-reactivity panels (e.g., ensure no interference from homologous chemokines like MCP-2 or MCP-4) .
    • Establish a detection range (e.g., 62.5–4000 pg/mL) and sensitivity (≤37.5 pg/mL) with serial dilutions of recombinant MCP-1 standards .
    • Include internal controls (e.g., spiked recovery experiments) to assess accuracy in cell culture media .

Q. How should recombinant this compound be prepared and quality-controlled for chemotaxis assays?

Answer:

  • Reconstitution : Lyophilized recombinant MCP-1 should be reconstituted in sterile, protein-stabilized buffers (e.g., 0.1% BSA in PBS) to prevent aggregation. Avoid repeated freeze-thaw cycles .
  • Quality control :
    • Purity: Verify ≥95% purity via SDS-PAGE under reducing/non-reducing conditions (expected molecular mass: ~8.7 kDa) .
    • Bioactivity: Titrate using THP-1 cell migration assays; report EC50 values (e.g., 20–350 ng/mL) and compare to historical data .
    • Endotoxin levels: Ensure ≤0.1 ng/µg via chromogenic LAL assays to exclude confounding inflammatory responses .

Q. What are the critical considerations for selecting biological samples when studying MCP-1 in inflammatory diseases?

Answer:

  • Sample type : Use cell culture supernatants for mechanistic studies, as serum/plasma may contain heterophilic antibodies or binding proteins that interfere with assays .
  • Handling : Process samples within 1 hour of collection to prevent protease degradation. Add protease inhibitors (e.g., PMSF) for long-term storage .
  • Normalization : Normalize MCP-1 levels to total protein concentration or cell count to account for variability in sample volume .

Advanced Research Questions

Q. How can researchers resolve discrepancies in MCP-1 signaling data across different experimental models (e.g., THP-1 vs. primary monocytes)?

Answer:

  • Cell-specific responses : THP-1 cells (a monocytic cell line) may exhibit altered CCR2 receptor expression or downstream signaling compared to primary monocytes. Validate key pathways (e.g., ERK, PI3-K) in both models .
  • Experimental design :
    • Include parallel assays (e.g., calcium flux for CCR2 activation, Western blotting for phosphorylated ERK) .
    • Use receptor-blocking antibodies or CCR2 knockout models to confirm specificity .
  • Data normalization : Report chemotaxis as fold-change over basal migration rather than absolute cell counts to account for model variability .

Q. What methodologies are recommended to dissect the roles of CCR2 receptor isoforms (CCR2A vs. CCR2B) in MCP-1-mediated responses?

Answer:

  • Isoform-specific silencing : Use siRNA or CRISPR-Cas9 to selectively knock down CCR2A or CCR2B in target cells (e.g., vascular smooth muscle cells for CCR2A, monocytes for CCR2B) .
  • Functional assays :
    • Measure calcium influx (CCR2B-linked pathway) vs. cAMP modulation (CCR2A-linked pathway) .
    • Compare chemotaxis in Boyden chambers vs. transendothelial migration assays to isolate isoform-specific effects .
  • Data interpretation : Contextualize findings with tissue-specific receptor expression patterns (e.g., CCR2A dominance in atherosclerosis models) .

Q. How can researchers address conflicting reports on MCP-1’s dual roles in neuroprotection and neuroinflammation?

Answer:

  • Model stratification :
    • Use in vitro models (e.g., microglial cultures) to study acute vs. chronic MCP-1 exposure .
    • Employ transgenic mice with conditional MCP-1/CCR2 deletion in neural vs. immune cells .
  • Endpoint selection :
    • Quantify pro-inflammatory cytokines (IL-6, TNF-α) alongside neurotrophic factors (BDNF, NGF) in the same model .
    • Use spatial transcriptomics to map MCP-1 expression gradients in lesion sites .

Q. What experimental strategies can validate the existence of alternative MCP-1 receptors beyond CCR2?

Answer:

  • Pharmacological inhibition : Combine CCR2 antagonists (e.g., RS504393) with broad-spectrum chemokine receptor blockers to identify residual signaling .
  • Proteomic approaches : Use crosslinking agents (e.g., DSS) followed by co-immunoprecipitation and mass spectrometry to detect novel receptor interactions .
  • Genetic validation : Compare MCP-1 responses in CCR2-knockout vs. wild-type models under inflammatory stimuli .

Q. How should researchers optimize in vivo MCP-1 targeting studies to balance efficacy and off-target effects?

Answer:

  • Dosing regimens : Perform pharmacokinetic profiling to determine the optimal window for MCP-1 neutralization (e.g., anti-MCP-1 antibodies) without impairing homeostatic immune surveillance .
  • Tissue-specific delivery : Use nanoparticle-conjugated inhibitors to target inflamed tissues (e.g., atherosclerotic plaques) .
  • Safety endpoints : Monitor leukocyte counts, liver/kidney function, and microbial load in long-term studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.